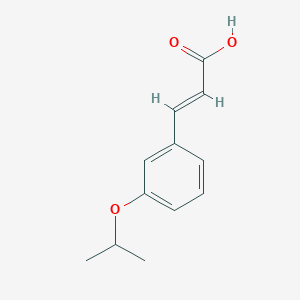
(E)-3-(3-isopropoxyphenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3-isopropoxyphenyl)acrylic acid is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.241. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-3-(3-isopropoxyphenyl)acrylic acid, with the CAS number 188545-14-4, is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of this compound is characterized by a phenyl ring substituted with an isopropoxy group and a double bond between the carbon atoms adjacent to the carboxylic acid functional group. The compound can be synthesized through various organic reactions involving the appropriate precursors.
Synthetic Route
The synthesis typically involves:
- Alkylation : The introduction of the isopropoxy group onto a phenolic compound.
- Acrylation : The formation of the acrylic acid moiety via reactions such as Michael addition or condensation reactions.
Anti-inflammatory Properties
Recent studies have indicated that this compound exhibits anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases.
Antioxidant Activity
The compound also demonstrates antioxidant properties , which are crucial for combating oxidative stress in cells. In assays measuring DPPH radical scavenging activity, this compound showed significant free radical scavenging capabilities, indicating its potential role as a protective agent against oxidative damage.
Cytotoxic Effects
In various cancer cell lines, this compound has been evaluated for its cytotoxic effects. Studies have reported that it induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of NF-kB Pathway : By blocking this pathway, the compound reduces inflammation and cancer cell proliferation.
- Modulation of Reactive Oxygen Species (ROS) : It enhances cellular antioxidant defenses, thereby reducing oxidative stress.
- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
-
Study on Inflammatory Response
- A study investigated the effects of this compound on lipopolysaccharide-induced inflammation in macrophages. Results indicated a reduction in nitric oxide production and inflammatory cytokine release, supporting its anti-inflammatory potential .
- Antioxidant Efficacy
- Cytotoxicity Against Cancer Cells
Comparative Analysis
The table below summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Anti-inflammatory | Antioxidant | Cytotoxicity |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| Curcumin | Yes | Yes | Moderate |
| Resveratrol | Yes | Yes | Moderate |
Propiedades
IUPAC Name |
(E)-3-(3-propan-2-yloxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9(2)15-11-5-3-4-10(8-11)6-7-12(13)14/h3-9H,1-2H3,(H,13,14)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODAQSSOKNXUNX-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=CC(=C1)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













